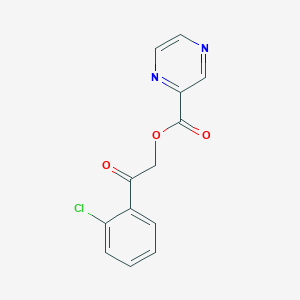
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H10ClN3O3.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is not fully understood. However, it has been suggested that 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been found to exhibit various biochemical and physiological effects. For example, 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. One area of focus is the development of new drugs based on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Another area of focus is the synthesis of new organic compounds and materials based on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been used as a building block for the synthesis of various organic compounds and materials, including liquid crystals and polymers, and further research in this area could lead to the development of new materials with unique properties.
Métodos De Síntesis
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrazine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has also been used as a building block for the synthesis of various organic compounds and materials, including liquid crystals and polymers.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-2-1-3-9(10)12(17)8-19-13(18)11-7-15-5-6-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDYAALJDIPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

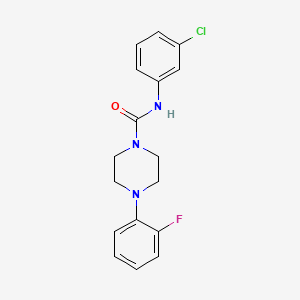
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)
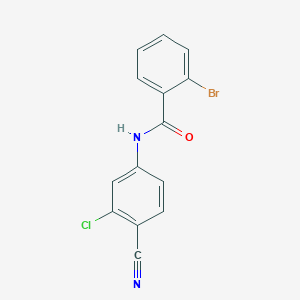

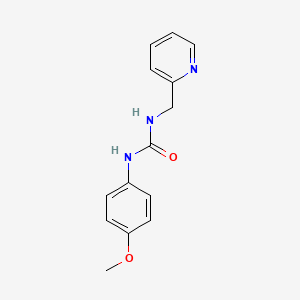
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)

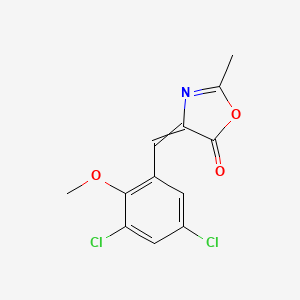

![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


